molecular formula C19H20N2O4S B3611162 N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide

N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide

Cat. No.: B3611162
M. Wt: 372.4 g/mol
InChI Key: DVMQLCUFMYSXSX-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide typically involves multiple stepsThe final step involves the sulfonamide formation through a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process is streamlined using techniques such as crystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(4-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-13-5-4-6-14-11-15(19(22)20-18(13)14)12-21(26(3,23)24)16-7-9-17(25-2)10-8-16/h4-11H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMQLCUFMYSXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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